

Expressing and Purifying Recombinant RtcB Protein: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The RNA ligase RtcB is a key enzyme involved in various essential cellular processes, including tRNA splicing and the unfolded protein response (UPR).[1][2][3] Its function in ligating RNA molecules with 2',3'-cyclic phosphate or 3'-phosphate ends to those with 5'-hydroxyl ends makes it a critical component of RNA repair and maturation pathways.[1][4][5] The ability to produce high-purity, active recombinant RtcB is crucial for structural studies, functional assays, and the development of potential therapeutic agents targeting RNA metabolism. This document provides detailed protocols and application notes for the expression and purification of recombinant RtcB protein, primarily using an Escherichia coli expression system.

Data Presentation

Table 1: Summary of Expression Systems and Vectors for Recombinant RtcB



Organism/Strai n	Vector	Tag	Promoter	Reference
E. coli BL21(DE3)	pET15-MHL	N-terminal His- tag	Т7	[6]
E. coli BL21(DE3)	pTwin1rtcB	Intein tag	Т7	[7]
E. coli BL21- CodonPlus(DE3)	pET28b- His10Smt3-RtcB	N-terminal His10Smt3	Т7	[8][9]
Thermus thermophilus	pET-28a(+)	N-terminal 6xHis- tag	Т7	[10]
Yeast	pRS423 (2µ HIS3)	None	TPI1	[8]
HEK293T cells	Not Specified	C-terminal MYC/DDK	Not Specified	[11]

Table 2: Quantitative Parameters for RtcB Expression and Purification



Parameter	Value/Range	Organism/Strain	Reference
Expression Induction			
IPTG Concentration	0.1 mM - 1 mM	E. coli	[7][9][12]
Induction Temperature	17°C - 37°C	E. coli	[7][9][12]
Induction Duration	1 hour - Overnight (16-20h)	E. coli	[7][12]
Lysis Buffer Components			
Tris-HCl (pH 8.0)	20 mM - 50 mM	E. coli	[7][10]
NaCl	300 mM - 500 mM	E. coli	[7][10]
Imidazole	10 mM	E. coli	[10]
Glycerol	5%	E. coli	[10]
β-Mercaptoethanol	2 mM	E. coli	[10]
Purification			
Purity Achieved	>90%	E. coli	[4]

Experimental Protocols Protocol 1: Cloning of RtcB into an Expression Vector

This protocol describes the cloning of the RtcB gene into a pET vector for expression in E. coli.

Materials:

- RtcB gene source (cDNA or synthetic gene)
- pET expression vector (e.g., pET-28a)
- Restriction enzymes (e.g., Ndel and Xhol)
- T4 DNA Ligase



- DH5α competent E. coli cells
- LB agar plates with appropriate antibiotic

Method:

- Gene Amplification: Amplify the RtcB coding sequence using PCR with primers containing restriction sites compatible with the chosen pET vector.
- Vector and Insert Digestion: Digest both the pET vector and the purified PCR product with the selected restriction enzymes (e.g., Ndel and Xhol) according to the manufacturer's instructions.
- Ligation: Ligate the digested RtcB insert into the linearized pET vector using T4 DNA Ligase.
- Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar containing the appropriate antibiotic for selection.
- Colony Screening and Plasmid Purification: Screen individual colonies by colony PCR and/or restriction digestion of purified plasmid DNA to identify clones with the correct insert.
- Sequence Verification: Sequence the purified plasmid to confirm the integrity and correct orientation of the RtcB gene.

Protocol 2: Expression of Recombinant RtcB in E. coli

Materials:

- Verified pET-RtcB expression plasmid
- E. coli expression strain (e.g., BL21(DE3))
- · LB medium with appropriate antibiotic
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Method:

• Transformation: Transform the pET-RtcB plasmid into competent E. coli BL21(DE3) cells.



- Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.8.
- Induction: Cool the culture on ice for 30 minutes, then add IPTG to a final concentration of 0.1 mM.[9]
- Protein Expression: Continue incubation at a lower temperature, such as 17-22°C, overnight to enhance protein solubility and proper folding.[9][12]
- Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 3: Purification of His-tagged RtcB Protein

This protocol describes the purification of N-terminally His-tagged RtcB using nickel-affinity chromatography followed by size-exclusion chromatography.

Materials:

- E. coli cell pellet expressing His-tagged RtcB
- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% glycerol, 2 mM β-Mercaptoethanol.[10]
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20-50 mM imidazole, 5% glycerol, 2 mM β-Mercaptoethanol.
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM imidazole, 5% glycerol, 2 mM β-Mercaptoethanol.
- Size-Exclusion Chromatography (SEC) Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.
- Lysozyme, DNase I



- Ni-NTA affinity resin
- Chromatography columns

Method:

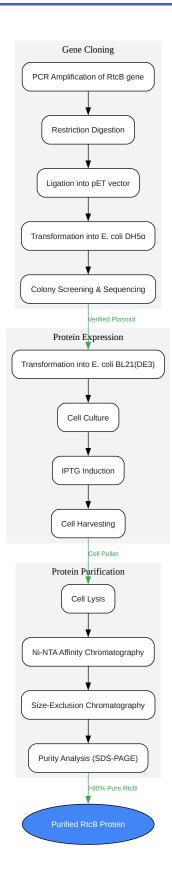
- Cell Lysis:
 - Resuspend the cell pellet in ice-cold Lysis Buffer.
 - Add lysozyme (1 mg/mL) and DNase I (10 U/mL) and incubate on ice for 30 minutes.
 - Lyse the cells by sonication on ice.
 - Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- · Nickel-Affinity Chromatography:
 - Equilibrate the Ni-NTA resin with Lysis Buffer.
 - Load the clarified lysate onto the equilibrated column.
 - Wash the column with Wash Buffer to remove unbound proteins.
 - Elute the His-tagged RtcB protein with Elution Buffer.
- Tag Removal (Optional):
 - If a cleavable tag (e.g., His10Smt3) is used, the tag can be removed by treatment with a specific protease like Ulp1.[8]
 - A second round of nickel-agarose chromatography can be performed to separate the tagfree RtcB from the cleaved tag and protease.[8]
- Size-Exclusion Chromatography (Gel Filtration):
 - Concentrate the eluted fractions containing RtcB.



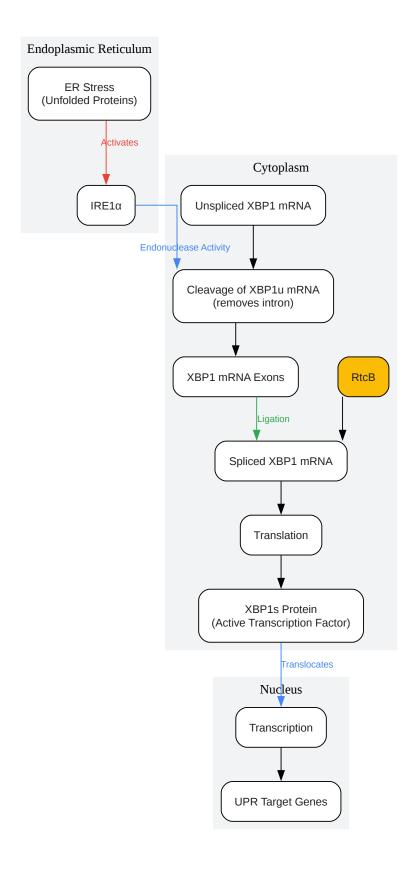
- Load the concentrated protein onto a size-exclusion chromatography column equilibrated with SEC Buffer to further purify the protein and remove aggregates.
- · Purity Analysis and Storage:
 - Analyze the purity of the final protein sample by SDS-PAGE. Purity should be greater than 90%.[4]
 - Determine the protein concentration using a method such as the Bradford assay.
 - Store the purified protein in aliquots at -80°C in a storage buffer containing glycerol (e.g., 50% glycerol).[4]

Mandatory Visualizations RtcB Purification Workflow









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References

- 1. cusabio.com [cusabio.com]
- 2. embopress.org [embopress.org]
- 3. Insights into the structure and function of the RNA ligase RtcB PMC [pmc.ncbi.nlm.nih.gov]
- 4. genebiosystems.com [genebiosystems.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. RtcB, a Novel RNA Ligase, Can Catalyze tRNA Splicing and HAC1 mRNA Splicing in Vivo
 PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Mechanism of RNA Repair by RtcB via Sequential 2',3'-Cyclic Phosphodiesterase and 3'-Phosphate/5'-Hydroxyl Ligation Reactions PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
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